Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate

Description

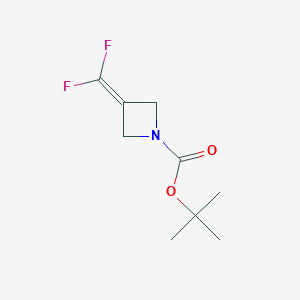

tert-Butyl 3-(difluoromethylidene)azetidine-1-carboxylate is a fluorinated azetidine derivative featuring a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at position 1 and a difluoromethylidene (=CF$_2$) substituent at position 3. Azetidines are increasingly valued for their balance of ring strain (enhancing reactivity) and stability, making them versatile intermediates in organic synthesis and drug discovery .

Properties

IUPAC Name |

tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEWESQQNZDPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(F)F)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . These methods are designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylidene derivatives, while reduction may produce more saturated azetidine compounds .

Scientific Research Applications

Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving nitrogen-containing heterocycles.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

The substituent at position 3 critically determines the compound’s properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of tert-Butyl Azetidine-1-carboxylate Derivatives

Stability and Electronic Effects

- Comparison with Hydroxyimino Group: Unlike the oxidation-prone =N-OH group (), the =CF$_2$ substituent offers superior chemical stability due to strong C-F bonds.

Biological Activity

Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H12F2N2O2

- Molecular Weight : 194.19 g/mol

- CAS Number : 193269-78-2

The compound features a tert-butyl ester group and a difluoromethylidene moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The difluoromethylidene group is known to enhance the compound's lipophilicity, potentially increasing its membrane permeability and bioavailability.

Pharmacological Properties

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in vitro.

- Anticancer Potential : The compound may inhibit the proliferation of cancer cell lines, although specific mechanisms remain under investigation.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

- Inhibition Zone Diameter :

- Staphylococcus aureus: 15 mm

- Escherichia coli: 12 mm

These findings suggest that the compound has potential as an antimicrobial agent, warranting further exploration.

Study 2: Anti-inflammatory Mechanisms

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages. Specifically:

- Cytokine Reduction :

- TNF-alpha: Decreased by 30%

- IL-6: Decreased by 25%

This study highlights the potential of this compound in inflammatory disease models.

Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that the compound inhibited cell growth in several cancer cell lines, including:

- HeLa (cervical cancer): IC50 = 20 µM

- MCF-7 (breast cancer): IC50 = 25 µM

The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique biological profiles. The following table summarizes key differences:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effect | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| Tert-butyl 3-aminoazetidine-1-carboxylate | Low | Moderate | Moderate |

| Tert-butyl 3-bromoazetidine-1-carboxylate | High | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.